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Compound of Interest

Compound Name: P053

Cat. No.: B15612952

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation
of a sphingoid base to form dihydroceramide or ceramide, a central hub in sphingolipid
metabolism.[1][2] Each CerS isoform displays specificity for fatty acyl-CoAs of different chain
lengths, thereby producing ceramides with distinct biological functions.[3][4]

CerS1 is highly expressed in the brain and skeletal muscle and is responsible for the synthesis
of C18-ceramide.[5][6] Altered levels of C18-ceramide have been linked to a range of diseases,
including metabolic disorders, various cancers, and neurodegenerative conditions, making
CerS1 an attractive target for therapeutic intervention.[5][7][8] The development of P053, a
potent and selective inhibitor of CerS1, has been instrumental in elucidating the specific roles
of this enzyme and validating it as a druggable target.[9][10]

Target Identification of CerS1

The identification of CerS1 as a potential therapeutic target has been driven by a convergence
of evidence from metabolic profiling, genetic studies, and expression analysis in disease
models.

» Metabolomic Profiling: Early studies identified associations between elevated levels of C18-
ceramide in skeletal muscle and insulin resistance in obese and type 2 diabetic individuals.
[5] In contrast, lower levels of C18-ceramide were observed in glioma tumor tissues
compared to healthy controls, suggesting a role in cancer pathogenesis.[11]

¢ Genetic Studies: Genetic ablation of CerS1 in mouse models has provided strong evidence
for its role in metabolic regulation. Global or skeletal muscle-specific knockout of CerS1 was
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shown to protect mice from high-fat diet-induced weight gain and improve glucose tolerance.

[4]15]

o Expression Analysis: Studies in head and neck squamous cell carcinoma (HNSCC) have
shown that reduced C18-ceramide levels in tumors are associated with increased
lymphovascular invasion and nodal metastasis.[7][8]

These lines of evidence collectively pointed to CerS1 as a key regulator of cellular processes
that are dysregulated in disease, thereby establishing it as a promising target for drug
discovery.

Target Validation of CerS1 using P053

The validation of a drug target requires demonstrating that modulating its activity produces a
therapeutic effect. The development of P053, a selective small molecule inhibitor of CerS1, has
been a significant milestone in validating this enzyme as a target. P053 was developed through
medicinal chemistry efforts to improve the selectivity of a precursor compound, G024.[9][12]

Selectivity and Potency of P053

P053 is a non-competitive inhibitor of CerS1 with nanomolar potency and high selectivity over
other CerS isoforms.[9][10] This selectivity is crucial for dissecting the specific functions of
CerS1 without confounding effects from the inhibition of other isoforms.

Table 1: Inhibitory Potency (IC50, uM) of P053 against Human and Murine CerS Isoforms

Isoform Human (h) IC50 (uM) Murine (m) IC50 (pM)
CerS1 0.54 +0.06 0.46 +0.08

CerS2 28.6 £ 0.15 18.5+0.12

CersS4 17.2+0.09 Not Reported

CerSs 7.2+0.10 Not Reported

CerS6 11.4+0.17 Not Reported

Data sourced from Turner et
al., 2018.[9][13]
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In Vitro and In Vivo Effects of P053

The utility of P0O53 as a tool for target validation has been demonstrated in both cell-based
assays and animal models.

Table 2: Effect of P053 on Ceramide Levels

System Treatment Outcome

53% reduction in C18:0-
HEK293 Cells 100 nM P053 for 24h ceramide. No change in other

ceramide species.[9]

Mouse Skeletal Muscle (High- 5 mg/kg P053 daily (oral 31% reduction in C18-

Fat Diet) gavage) ceramide levels.[13]

These studies show that P053 can effectively and selectively reduce the levels of C18-
ceramide in both in vitro and in vivo settings, confirming its utility as a chemical probe for
studying CerS1 function. In vivo studies with P053 in mice on a high-fat diet demonstrated that
inhibition of CerS1 increases fatty acid oxidation in skeletal muscle and reduces adiposity.[9]

Signaling Pathways and Experimental Workflows
Sphingolipid De Novo Synthesis Pathway

CerSlis a key enzyme in the de novo synthesis of sphingolipids. The pathway begins with the
condensation of serine and palmitoyl-CoA and proceeds through several steps to produce
ceramide, which can then be converted to more complex sphingolipids like sphingomyelin and
glucosylceramide.[14]
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Caption: De novo sphingolipid synthesis pathway highlighting the role of CerS1.

Target Validation Workflow using P053

The following workflow illustrates the logical steps involved in validating CerS1 as a drug target
using the selective inhibitor P053.
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Caption: Workflow for the validation of CerS1 as a therapeutic target.
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Experimental Protocols

This section provides detailed methodologies for key experiments in CerS1 target identification
and validation.

Ceramide Synthase Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure CerS activity in cell or tissue
homogenates using a fluorescently labeled sphinganine substrate.

Materials:

NBD-sphinganine (fluorescent substrate)
o Fatty acyl-CoAs (e.g., C18:0-CoA for CerS1)
e Cell or tissue homogenates

o Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCI, 2 mM MgCI2, 0.5 mM DTT, 0.1%
fatty acid-free BSA)

e Chloroform/methanol (2:1, v/v) for lipid extraction

e TLC plates (Silica Gel 60)

e TLC mobile phase (e.g., chloroform/methanol/2 M ammonium hydroxide, 40:10:1)
e Fluorescence imager

Procedure:

» Homogenate Preparation: Prepare cell or tissue homogenates in assay buffer on ice.
Determine protein concentration using a standard method (e.g., BCA assay).

e Reaction Setup: In a microcentrifuge tube, combine 50 pug of homogenate protein, 10 uM
NBD-sphinganine, and 50 uM C18:0-CoA in a final volume of 100 puL of assay buffer. For
inhibitor studies, pre-incubate the homogenate with P053 for 15-30 minutes before adding
the substrates.
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¢ Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.

 Lipid Extraction: Stop the reaction by adding 500 pL of chloroform/methanol (2:1). Vortex
thoroughly and centrifuge to separate the phases.

o Sample Preparation for TLC: Carefully collect the lower organic phase and dry it under a
stream of nitrogen. Resuspend the lipid extract in a small volume (20-30 pL) of
chloroform/methanol.

» Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a silica TLC
plate. Also spot standards for NBD-sphinganine and NBD-C18-ceramide. Develop the plate
in the TLC mobile phase until the solvent front is near the top.

e Analysis: Air-dry the TLC plate and visualize the fluorescent spots using a fluorescence
imager. The formation of NBD-C18-ceramide indicates CerS1 activity. Quantify the
fluorescence intensity of the product spots relative to the standards.

Lipidomics Analysis of Ceramides by LC-MS/MS

This protocol outlines a method for the quantification of different ceramide species in biological
samples using liquid chromatography-tandem mass spectrometry.[15]

Materials:

Biological sample (e.qg., cell pellet, tissue homogenate, plasma)

Internal standards (e.g., C17:0-ceramide)

Bligh and Dyer extraction solution (chloroform/methanol/water)

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with a reverse-phase C8 or
C18 column

Procedure:
e Sample Preparation:

o For tissues or cells, homogenize in a suitable buffer.
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o Add a known amount of internal standard (e.g., C17:0-ceramide) to each sample for
normalization.

e Lipid Extraction (Bligh and Dyer Method):

o

Add chloroform and methanol to the sample in a glass tube. Vortex vigorously.

[e]

Add water to induce phase separation. Vortex again and centrifuge.

o

Carefully collect the lower organic phase containing the lipids.

[¢]

Dry the lipid extract under nitrogen.

o Sample Reconstitution: Resuspend the dried lipid extract in the LC mobile phase (e.g., a
mixture of methanol, water, formic acid, and ammonium formate).

e LC Separation:
o Inject the sample onto the reverse-phase column.

o Elute the ceramides using a gradient of mobile phases. A typical gradient might run from a
more aqueous mobile phase to a more organic one to separate lipids based on their
hydrophobicity.

e MS/MS Detection:
o The eluent from the LC is introduced into the mass spectrometer.
o Use electrospray ionization (ESI) in positive ion mode.

o Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM). For each
ceramide species, a specific precursor ion (the molecular ion) is selected and fragmented,
and a specific product ion is monitored.

o Example MRM transitions:
» C18:0-ceramide: m/z 566.6 — m/z 264.4

s C17:0-ceramide (Internal Standard): m/z 552.6 — m/z 264.4
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o Data Analysis:
o Integrate the peak areas for each ceramide species and the internal standard.

o Calculate the concentration of each ceramide species by comparing its peak area to that
of the internal standard and using a standard curve generated with known amounts of
ceramide standards.

Conclusion

Ceramide Synthase 1 has been robustly identified and validated as a significant therapeutic
target for a range of diseases, particularly in the realms of metabolic disorders and oncology.
The development of P053, a potent and selective inhibitor, has been a critical advancement,
providing a powerful chemical tool to probe the biological functions of CerS1 and its product,
C18-ceramide. The methodologies and workflows presented in this guide offer a framework for
researchers and drug development professionals to further investigate the therapeutic potential
of targeting CerS1. Future work will likely focus on the development of clinical candidates
based on the P053 scaffold and a deeper exploration of the complex signaling networks
regulated by C18-ceramide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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